Isopregnanolone-d5

Description

Evolution of Neurosteroid Research Paradigms

The field of neurosteroid research has undergone a significant evolution since the initial discovery of steroids within the brain. Early research in the mid-20th century, pioneered by scientists like Hans Selye, identified the rapid central nervous system effects of certain steroids, suggesting a non-genomic mechanism of action. frontiersin.org For decades, the prevailing dogma was that steroids were exclusively synthesized in peripheral glands and traveled to the brain to exert their effects. nih.gov However, groundbreaking research in the 1980s challenged this by demonstrating that the brain itself could synthesize steroids from cholesterol, leading to the coining of the term "neurosteroids" by Étienne-Émile Baulieu. nih.govwikipedia.org This discovery shifted the research paradigm, prompting an intensive investigation into which steroids are synthesized in the brain and their specific functions. nih.govresearchgate.net

Initially, glial cells were thought to be the primary sites of neurosteroid synthesis. frontiersin.org However, it is now understood that specific neurons also possess the necessary enzymes for steroidogenesis, highlighting that neurosteroids can act not only as endocrine messengers but also in a more localized paracrine or autocrine fashion to fine-tune neuronal activity. frontiersin.orgresearchgate.netdovepress.com The focus of research has largely been on neurosteroids that modulate the major inhibitory receptor in the central nervous system, the GABA-A receptor. frontiersin.org The understanding of these interactions has opened up potential clinical applications for a wide range of conditions, from sedation to the treatment of epilepsy and traumatic brain injury. wikipedia.org

Significance of Stable Isotope Labeled Neurosteroids in Biochemical and Analytical Sciences

The accurate measurement of neurosteroids in biological samples is crucial for understanding their physiological and pathological roles. However, the low concentrations of these compounds in complex biological matrices present a significant analytical challenge. aesnet.orgmdpi.com The development of stable isotope-labeled neurosteroids, such as Isopregnanolone-d5 (B1163130), has been a pivotal advancement in the field. sigmaaldrich.comsigmaaldrich.cn

Stable isotope dilution analysis (SIDA), coupled with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of steroids. sigmaaldrich.comnih.govoup.com In this method, a known amount of a stable isotope-labeled analog of the analyte (e.g., a deuterated version) is added to the sample as an internal standard at the beginning of the sample preparation process. oup.commdpi.com

The significance of using a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the unlabeled (endogenous) compound. sigmaaldrich.com This ensures that it behaves similarly during extraction, purification, and ionization, effectively compensating for any sample loss or matrix effects that can interfere with accurate quantification. sigmaaldrich.commdpi.comnih.gov The mass difference between the labeled and unlabeled compound allows for their distinct detection by the mass spectrometer, leading to improved sensitivity, precision, and accuracy of the measurement. sigmaaldrich.comnih.govscripps.edu The use of deuterated standards has been instrumental in developing robust and reliable methods for analyzing neurosteroids in various biological fluids, including blood, cerebrospinal fluid, and brain tissue. aesnet.orgnih.govscripps.edu

Isopregnanolone as an Endogenous Neurosteroid and its Stereoisomers

Isopregnanolone, also known as isoallopregnanolone or sepranolone, is an endogenous neurosteroid that plays a significant role in neuromodulation. wikipedia.org It is a metabolite of progesterone (B1679170) and is one of four stereoisomers of pregnanolone. wikipedia.orgmdpi.combioscientifica.com

Isopregnanolone: Stereochemical Relationship to Allopregnanolone (B1667786)

Isopregnanolone is the natural 3β-epimer of allopregnanolone. wikipedia.org Both are metabolites of progesterone, but they differ in the stereochemistry of the hydroxyl group at the C3 position of the steroid's A-ring. mdpi.combioscientifica.comnih.gov In allopregnanolone, the hydroxyl group is in the alpha (α) position, while in isopregnanolone, it is in the beta (β) position. mdpi.comnih.gov This seemingly minor structural difference results in significantly different biological activities. nih.gov

The biosynthesis of these isomers involves the enzyme 5α-reductase, which converts progesterone to 5α-dihydroprogesterone. mdpi.com Subsequently, 3α-hydroxysteroid oxidoreductase converts this intermediate to allopregnanolone, while 3β-hydroxysteroid oxidoreductase produces isopregnanolone. bioscientifica.com

Biological Relevance of Isopregnanolone in Neuromodulation

Isopregnanolone is a significant modulator of the central nervous system, primarily through its interaction with the GABA-A receptor. wikipedia.orgnih.gov Unlike its isomer allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor, isopregnanolone acts as a subunit-selective negative allosteric modulator. wikipedia.orgnih.govdiva-portal.org This means it can antagonize some of the effects of allopregnanolone. wikipedia.orgbioscientifica.com

Chemical and Physical Properties

Below are the chemical and physical properties of Isopregnanolone and its deuterated analog, this compound.

Table 1: Chemical and Physical Properties of Isopregnanolone and this compound This table is interactive. Click on the headers to sort.

| Property | Isopregnanolone | This compound |

|---|---|---|

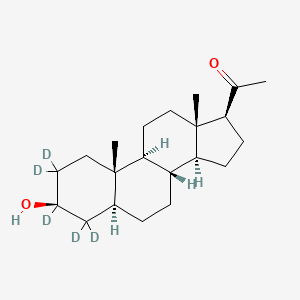

| IUPAC Name | 1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone nih.gov | 1-[(3S,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone nih.gov |

| Synonyms | Isoallopregnanolone, Epiallopregnanolone, Sepranolone, 3β-hydroxy-5α-pregnan-20-one wikipedia.org | (3ß,5a)-3-Hydroxy-pregnan-20-one-d5, 3ß-Allopregnanolone-d5 cymitquimica.com |

| CAS Number | 516-55-2 wikipedia.org | Not explicitly available for the d5 variant, but the unlabeled CAS is often referenced. |

| Molecular Formula | C₂₁H₃₄O₂ wikipedia.org | C₂₁H₂₉D₅O₂ cymitquimica.comlgcstandards.com |

| Molecular Weight | 318.5 g/mol caymanchem.com | 323.52 g/mol cymitquimica.comlgcstandards.com |

| Appearance | White to Off-White Solid cymitquimica.com | White to Off-White Solid cymitquimica.com |

| Purity | ≥98% caymanchem.com | >95% (HPLC) lgcstandards.com |

| Storage Temperature | +4°C lgcstandards.com | +4°C lgcstandards.com |

| Chemical Stability | Stable under normal conditions lgcstandards.com | Stable under normal conditions lgcstandards.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

1-[(3S,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |

InChI Key |

AURFZBICLPNKBZ-NKAYSGSZSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4C(=O)C)C)C)([2H])[2H])O |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for Isopregnanolone D5

Synthetic Routes for Deuterium (B1214612) Incorporation in Pregnane (B1235032) Steroids

The introduction of deuterium into the pregnane steroid backbone, the core structure of isopregnanolone, can be achieved through several synthetic strategies. These methods range from straightforward hydrogen-deuterium exchange reactions to more complex multi-step syntheses.

One common approach involves base-catalyzed or acid-catalyzed hydrogen-deuterium exchange. nih.govnih.gov For instance, treating a ketosteroid with a deuterium source like deuterium oxide (D₂O) in the presence of a base can lead to the exchange of protons on the carbon atoms adjacent to the carbonyl group. cdnsciencepub.com

Reductive deuteration is another powerful technique. acs.org This can involve the use of deuterium-donating reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce ketone or aldehyde functionalities, thereby introducing deuterium at specific positions. nih.govmdpi.com For example, the reduction of an oxime derivative of a steroid with samarium diiodide and D₂O has been shown to be an effective method for producing α-deuterated primary amines. researchgate.net

More elaborate synthetic sequences may be required for site-specific deuteration at positions not amenable to simple exchange or reduction reactions. nih.gov These can involve the construction of the steroid skeleton from deuterated precursors, although this is often a more labor-intensive approach. researchgate.net

Site-Specific Deuteration of Isopregnanolone for Isopregnanolone-d5 (B1163130)

The synthesis of this compound requires the precise introduction of five deuterium atoms into the isopregnanolone molecule. While the exact synthetic route for commercially available this compound is often proprietary, a plausible strategy can be inferred from established deuteration methodologies for related pregnane steroids.

A potential synthetic pathway could start from a suitable pregnenolone (B344588) precursor. medchemexpress.com For instance, a method has been described for the synthesis of [6,7,7-²H₃]pregnenolone. nih.gov This involves the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by a base-catalyzed exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position. Subsequent reduction of the 6-oxo group with sodium borodeuteride introduces a third deuterium atom at the C-6 position. nih.gov

Further deuterium atoms could be introduced at other specific sites through reactions like the reduction of a ketone with a deuterated reducing agent. nih.gov The IUPAC name for one isomer of this compound is 1-[(3S,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone, indicating the location of the deuterium atoms. nih.gov

Purity Assessment and Structural Confirmation of this compound Preparations

Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard and in metabolic studies. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for confirming the molecular weight of the deuterated compound and assessing the degree of deuterium incorporation. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecule, which can help to confirm the location of the deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, is crucial for verifying the site-specific incorporation of deuterium. In ¹H NMR, the absence of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. ²H NMR directly detects the deuterium nuclei, providing definitive proof of their presence and location within the molecule.

Chromatographic Techniques , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of the this compound preparation. scielo.br These methods separate the target compound from any starting materials, non-deuterated species, or other impurities.

The combination of these analytical methods ensures that the synthesized this compound meets the high standards of purity and structural integrity required for its intended applications in research. nih.govresearchgate.net

Interactive Data Table: Analytical Techniques for this compound Characterization

| Analytical Technique | Purpose | Key Information Obtained |

| Mass Spectrometry (MS) | Molecular weight determination and isotopic enrichment analysis. | Confirms the mass of this compound and the number of incorporated deuterium atoms. |

| Tandem MS (MS/MS) | Structural elucidation and confirmation of label position. | Provides fragmentation patterns that help locate the deuterium atoms within the steroid structure. |

| ¹H NMR Spectroscopy | Verification of deuterium incorporation sites. | Shows the disappearance of proton signals at the positions where deuterium has been substituted. |

| ²H NMR Spectroscopy | Direct detection and localization of deuterium. | Directly observes the deuterium nuclei, confirming their presence and specific locations. |

| Gas Chromatography (GC) | Purity assessment. | Separates volatile compounds to determine the chemical purity of the sample. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | Separates non-volatile compounds to assess the chemical purity of the final product. |

Biochemical Pathways and Metabolism of Isopregnanolone and Implications for Isopregnanolone D5 Tracking

Endogenous Biosynthesis from Progesterone (B1679170) Precursors

The journey of isopregnanolone begins with its precursor, progesterone, a key steroid hormone. mdpi.comresearchgate.net The synthesis of isopregnanolone from progesterone is a multi-step process involving specific enzymatic conversions that primarily occur in various tissues, including the liver and the central nervous system. biorxiv.orgnih.gov

Enzymatic Conversion by 5α-Reductase and 3β-Hydroxysteroid Dehydrogenase

The initial and rate-limiting step in the formation of isopregnanolone is the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP). wikipedia.orgwikipedia.orgnih.gov This reaction is catalyzed by the enzyme 5α-reductase. wikipedia.orgwikidoc.org Subsequently, 5α-DHP is acted upon by 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts it into isopregnanolone. nih.govwikipedia.org This two-step enzymatic transformation is a fundamental pathway for the production of isopregnanolone in the body. wikipedia.org The enzymes responsible for this conversion are found in various tissues, highlighting the widespread potential for isopregnanolone synthesis. wikidoc.orgnih.gov

Neurosteroidogenesis in Central Nervous System Compartments

Beyond peripheral tissues, the central nervous system (CNS) is a significant site of isopregnanolone synthesis, a process termed neurosteroidogenesis. csic.esd-nb.info Neurons and glial cells within the CNS possess the necessary enzymatic machinery to produce neurosteroids de novo from cholesterol or to metabolize circulating steroid precursors. nih.govd-nb.info The local synthesis of isopregnanolone in specific brain regions allows for precise modulation of neuronal activity. mdpi.comresearchgate.net Studies have shown the presence of both 5α-reductase and 3β-HSD in various CNS compartments, underscoring the brain's capacity for independent isopregnanolone production. nih.govresearchgate.netucl.ac.uk This localized synthesis is crucial for the specific neuromodulatory roles of isopregnanolone within the brain. researchgate.net

Interconversion with Allopregnanolone (B1667786) and Related Steroids

Isopregnanolone exists in a dynamic equilibrium with its stereoisomer, allopregnanolone, and other related steroids. This interconversion is a key aspect of its metabolism and is crucial for regulating the balance of neuroactive steroids. nih.govwikipedia.orgresearchgate.net

Reversible Metabolism via 3α-Hydroxysteroid Dehydrogenase

The primary enzyme responsible for the interconversion of isopregnanolone and allopregnanolone is 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.orgresearchgate.net This enzyme catalyzes the reversible reaction, converting the 3β-hydroxyl group of isopregnanolone to the 3α-hydroxyl group of allopregnanolone, and vice versa. nih.govwikipedia.org The direction of this reaction is dependent on the cellular environment and the availability of cofactors, allowing for a fine-tuned regulation of the levels of these two potent neuromodulators. ucl.ac.uk

Epimerization and Stereoisomeric Transformations

Isopregnanolone and allopregnanolone are 3-epimers, differing only in the stereochemistry of the hydroxyl group at the C3 position of the steroid A-ring. wikipedia.orgresearchgate.net The epimerization process, mediated by hydroxysteroid dehydrogenases, allows for the transformation of one stereoisomer into another. researchgate.netnih.govslideshare.net This stereochemical flexibility is a critical feature of neurosteroid metabolism, enabling the cell to rapidly alter the signaling landscape by converting between steroids with often opposing biological activities. nih.govnih.gov The ability to track the epimerization of Isopregnanolone-d5 (B1163130) provides a powerful tool to study the dynamics of these stereoisomeric transformations in vivo. princeton.edu

Phase II Metabolism: Glucuronidation and Sulfation Pathways

To facilitate their excretion from the body, isopregnanolone and other steroids undergo Phase II metabolism, which involves the conjugation of the steroid molecule with polar groups. biorxiv.orgwikipedia.org This process increases their water solubility and prepares them for elimination. nih.govslideshare.net

The primary pathways for the Phase II metabolism of isopregnanolone are glucuronidation and sulfation. biorxiv.orgwikipedia.org In glucuronidation, a glucuronic acid moiety is attached to the hydroxyl group of isopregnanolone, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com Sulfation involves the addition of a sulfate (B86663) group, a process mediated by sulfotransferases (SULTs). drughunter.comresearchgate.net These conjugation reactions primarily occur in the liver, but can also take place in other tissues. nih.govnih.gov The resulting glucuronidated and sulfated metabolites are more water-soluble and can be readily excreted in urine and bile. nih.gov Research suggests that sulfation may be the dominant pathway over glucuronidation for some steroids. researchgate.net

Enzyme-Assisted Synthesis of Glucuronide Conjugates for Analytical Standards

The study of steroid metabolites like isopregnanolone often requires pure analytical standards, which are not always commercially available. nih.gov A common and effective method for producing these standards is through enzyme-assisted synthesis, particularly for creating glucuronide conjugates. nih.govhelsinki.fi Glucuronidation is a major phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. researchgate.net

Researchers have utilized liver microsomes from various species, such as bovine, porcine, and rat, to catalyze the glucuronidation of steroids. nih.govhelsinki.fi These microsomes contain uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the steroid. helsinki.firesearchgate.net Studies have shown that bovine and porcine liver microsomes are generally more efficient than rat liver microsomes for producing a variety of steroid glucuronides. nih.gov Bovine liver microsomes, in particular, tend to produce a single major glucuronidation product with fewer byproducts. nih.gov

This enzymatic approach has been successfully used to synthesize milligram quantities of various steroid glucuronides, including those of isopregnanolone, with good purity (>85-90%). nih.gov The process typically involves incubation of the steroid with the microsomal preparation and UDP-glucuronic acid, followed by purification steps like solid-phase extraction (SPE) or liquid chromatography (LC). nih.govhelsinki.fi The resulting glucuronide conjugates are then characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Table 1: Comparison of Liver Microsomes for Steroid Glucuronidation

| Microsome Source | Efficiency | Product Profile | Reference |

|---|---|---|---|

| Bovine Liver | High | Mainly a single major glucuronide | nih.gov |

| Porcine Liver | High | Produced dehydrogenated steroids and various regioisomers | nih.gov |

| Rat Liver | Poor (for many steroids) | Efficient for only a subset of steroids | nih.gov |

Detection of Isopregnanolone Glucuronides in Biological Samples

The detection and quantification of isopregnanolone and its glucuronide conjugates in biological matrices such as brain tissue, urine, and plasma are essential for understanding their physiological roles. nih.govnih.gov Traditional methods like radioimmunoassay (RIA) and gas chromatography-mass spectrometry (GC-MS) have limitations, including cross-reactivity and the need for sample derivatization, which can lead to loss of information about the original conjugate. helsinki.fi

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the methods of choice for the direct analysis of intact steroid glucuronides. helsinki.firesearchgate.netresearchgate.net These methods offer high sensitivity and selectivity, allowing for the reliable identification and quantification of these compounds. helsinki.firesearchgate.net For instance, capillary LC-electrospray ionization-MS/MS (CapLC-ESI-MS/MS) has been used to detect isopregnanolone glucuronide in mouse brain tissue for the first time. nih.gov

The development of these sensitive analytical methods relies on the availability of pure reference standards, including the glucuronide conjugates synthesized enzymatically as described in the previous section. nih.govhelsinki.fi These standards are crucial for method validation and ensuring accurate quantification. helsinki.fi

Table 2: Analytical Techniques for Steroid Glucuronide Detection

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| RIA | High sensitivity | Cross-reactivity, requires specific antibodies | helsinki.fi |

| GC-MS | High resolution | Requires hydrolysis and derivatization, loss of conjugate information | helsinki.fi |

| LC-MS/MS | High sensitivity and selectivity, direct analysis of intact conjugates | Requires reference standards | helsinki.firesearchgate.net |

Tracking Metabolic Fates with this compound

Isotopically labeled compounds, such as this compound, are invaluable tools for tracing the metabolic fate of steroids in vivo. nih.govsigmaaldrich.com The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS analysis allows for accurate quantification and helps to overcome challenges like ion suppression and signal variability in complex biological samples. sigmaaldrich.comsigmaaldrich.com

This compound, a deuterated version of isopregnanolone, can be used as an internal standard in quantitative analyses of isopregnanolone and its isomers. nih.govresearchgate.net By introducing a known amount of the labeled compound into a sample, the concentration of the unlabeled endogenous compound can be precisely determined. nih.gov The mass difference between the labeled and unlabeled compounds allows them to be distinguished by the mass spectrometer, ensuring high selectivity. sigmaaldrich.com

Furthermore, administering a labeled steroid to a biological system and then analyzing the resulting metabolites provides a clear picture of the metabolic pathways. nih.govnih.gov For example, a study on the metabolism of deuterated 3β-hydroxy-5α-pregnan-20-one sulphate in rats used computerized gas chromatography-mass spectrometry to follow its transformations, identifying different metabolic pathways in male and female animals. nih.gov This approach, using compounds like this compound, is crucial for elucidating the complex metabolic networks of steroids and understanding how they are altered in various physiological and disease states. nih.govheftpathology.com

Mechanistic Research of Isopregnanolone in Preclinical Models

Investigating GABAA Receptor Modulatory Activity of Isopregnanolone

Isopregnanolone is recognized as a GABAA receptor modulating steroid antagonist (GAMSA). nih.gov Unlike its 3α-hydroxy isomer, allopregnanolone (B1667786), which is a potent positive allosteric modulator of GABAA receptors, isopregnanolone exhibits a contrasting inhibitory profile at this receptor complex. nih.govdiva-portal.orgresearchgate.net It has been demonstrated to selectively counteract the enhancing effects of neurosteroids on the GABA-induced chloride current mediated by the GABAA receptor. frontiersin.org

Subunit-Selective Negative Allosteric Modulation of GABAA Receptors

Preclinical studies have revealed that isopregnanolone acts as a negative allosteric modulator (NAM) of GABAA receptors. nih.gov This modulation is characterized by its ability to reduce the potentiation of the GABA-elicited current by positive modulators like allopregnanolone, without having a direct effect on the receptor's response to GABA itself. nih.gov This antagonistic effect has been observed across various GABAA receptor subtypes. nih.gov

Electrophysiological studies have provided specific insights into the subunit selectivity of isopregnanolone's actions. Research has demonstrated that isopregnanolone can antagonize the agonistic effects of positive GABAA receptor-modulating steroids at both the common synaptic α1β2γ2L and the extrasynaptic α4β3δ GABAA receptor subtypes. nih.gov The extrasynaptic α4βxδ subtype, in particular, has been implicated in animal models of premenstrual dysphoric disorder (PMDD). nih.gov

Antagonistic Effects on Allopregnanolone-Mediated GABAA Receptor Activity

A primary focus of mechanistic research has been isopregnanolone's capacity to antagonize the effects of allopregnanolone. nih.govnih.gov Allopregnanolone enhances the action of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which is an inhibitory effect. frontiersin.org Isopregnanolone, by acting as a GAMSA, can inhibit this allopregnanolone-induced enhancement of GABAA receptor activity. nih.govfrontiersin.org This antagonistic relationship has been confirmed in various preclinical models, including in vitro receptor studies and in vivo models where isopregnanolone was shown to inhibit allopregnanolone-induced anesthesia in rats. nih.govnih.gov

Role in Neuronal Excitability and Central Nervous System Homeostasis

The modulation of GABAA receptors is fundamental to the regulation of neuronal excitability and the maintenance of homeostasis within the central nervous system. Positive allosteric modulators of the GABAA receptor, such as allopregnanolone, generally decrease neuronal excitability. researchgate.net By antagonizing the effects of positive modulators, isopregnanolone can prevent or reverse this decreased excitability, thereby playing a role in maintaining the delicate balance of neuronal activity. nih.govnih.gov This mechanism is crucial in conditions where an overactivity of the GABAA system, potentially driven by elevated levels of allopregnanolone, may lead to negative symptoms. nih.gov

Preclinical in vitro Models for Isopregnanolone Function

A variety of in vitro models have been instrumental in dissecting the molecular and cellular functions of isopregnanolone. These systems allow for controlled investigation of its interaction with specific targets.

Electrophysiological Studies in Receptor-Expressing Cell Lines (e.g., HEK-293)

Human Embryonic Kidney 293 (HEK-293) cells are a widely used in vitro system for studying ion channel and receptor function. nih.gov These cells can be transfected with cDNA to express specific human GABAA receptor subtypes. nih.gov Using the whole-cell voltage clamp technique, researchers can record the ion currents that flow through these receptors in response to the application of GABA and various modulators. nih.gov

In studies investigating isopregnanolone, HEK-293 cells have been engineered to express specific GABAA receptor combinations, such as α1β2γ2L and α4β3δ. nih.gov By applying a positive modulator like tetrahydro-deoxycorticosterone (THDOC) alone or in combination with isopregnanolone, followed by GABA, scientists can precisely measure isopregnanolone's ability to antagonize the potentiation of the GABA-mediated current. nih.gov These experiments have confirmed isopregnanolone's role as a GAMSA at specific receptor subtypes. nih.gov

| Experimental Setup for Electrophysiological Studies | |

| Cell Line | HEK-293 (Human Embryonic Kidney 293) |

| Technique | Whole-cell voltage clamp |

| Receptors Expressed | Human α1β2γ2L and α4β3δ GABAA receptor subtypes |

| Compounds Tested | GABA, THDOC (positive modulator), Isopregnanolone |

| Measurement | GABA-A receptor-mediated ion current |

| Finding | Isopregnanolone antagonizes the positive modulatory effects of THDOC on both tested GABAA receptor subtypes. nih.gov |

Enzyme Activity Assays in Cellular and Subcellular Fractions (e.g., S9 fractions)

To study the metabolic stability and potential enzymatic conversion of compounds like isopregnanolone, researchers utilize cellular and subcellular fractions, most notably the S9 fraction. The S9 fraction is prepared from tissue homogenates (commonly liver) by centrifugation and contains both the microsomal and cytosolic fractions. wikipedia.orgnih.gov This composition provides a rich milieu of Phase I (e.g., cytochrome P450s) and Phase II (e.g., transferases) metabolic enzymes. wikipedia.orgtaylorandfrancis.com

| Characteristics of S9 Fraction Assays | |

| Source | Supernatant from centrifuged organ homogenate (usually liver) wikipedia.org |

| Composition | Contains cytosol and microsomes wikipedia.org |

| Enzymes Present | Phase I (e.g., Cytochrome P450s) and Phase II (e.g., transferases) enzymes taylorandfrancis.com |

| Application | Assessing metabolic stability and identifying metabolites of xenobiotics wikipedia.orgnih.gov |

| Typical Cofactors | NADPH, UDPGA, PAPS, GSH |

| Analysis Method | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Preclinical in vivo Animal Models for Neurosteroid Research

Preclinical research into the function and therapeutic potential of neurosteroids heavily relies on in vivo animal models. These models are indispensable for investigating the complex interactions of neurosteroids within the central nervous system (CNS) and for understanding their role in both physiological and pathological states. Rodents, particularly rats and mice, are the most extensively utilized species in this field due to their well-characterized genetics, established behavioral paradigms, and the availability of transgenic models that can mimic human neurological and psychiatric disorders.

These animal models allow researchers to explore the synthesis, metabolism, and mechanisms of action of neurosteroids like isopregnanolone. By using these models, scientists can study how fluctuations in neurosteroid levels, either naturally occurring or pharmacologically induced, impact a wide range of CNS processes. This includes the modulation of neurotransmitter systems, neuronal excitability, neurogenesis, and complex behaviors related to mood, anxiety, and cognition. Furthermore, rodent models of specific CNS disorders, such as epilepsy, Alzheimer's disease, and affective disorders, provide a platform to investigate the therapeutic potential of modulating neurosteroid pathways.

Rodent models have been instrumental in elucidating the distinct roles of isopregnanolone and its 3α-epimer, allopregnanolone. While much of the research has historically focused on allopregnanolone due to its potent positive allosteric modulation of the GABA-A receptor, studies incorporating isopregnanolone have revealed a more complex regulatory system.

In contrast to allopregnanolone, isopregnanolone generally shows a lack of direct GABA-A receptor agonism and can act as an antagonist to the effects of allopregnanolone. This antagonistic relationship has been explored in various rodent models. For instance, in female rats, isopregnanolone has been shown to inhibit aggressive behaviors that are dependent on the estrous cycle, suggesting a role in modulating mood and behavior related to hormonal fluctuations.

Transgenic mouse models of neurodegenerative diseases, such as the 3xTgAD model of Alzheimer's disease, have been pivotal in studying the effects of neurosteroids on cognitive deficits and neuropathology. nih.gov While much of this research has centered on the neurogenic and cognitive-enhancing effects of allopregnanolone, the interplay with endogenous isopregnanolone is an area of growing interest. nih.gov The modulation of the allopregnanolone to isopregnanolone ratio within specific brain regions could be a critical factor in the progression of such diseases.

Furthermore, rodent models are used to study the impact of stress and alcohol on neurosteroid levels and subsequent behavioral outcomes. Acute stress has been shown to alter the concentrations of various neurosteroids in the brain, and rodent models allow for the investigation of how these changes, including the levels of isopregnanolone, contribute to the stress response. unica.it Similarly, studies in alcohol-preferring rats have explored the role of neurosteroids in the reinforcing effects of ethanol (B145695). nih.gov

The accurate measurement of endogenous neurosteroid concentrations in specific brain regions is crucial for understanding their physiological roles. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are employed to quantify these lipophilic molecules in brain tissue homogenates.

Research in male Wistar rats has provided valuable data on the endogenous levels of isopregnanolone (referred to as isoallo in the study) in comparison to allopregnanolone (allo). mdpi.com These studies have revealed that the concentration of isopregnanolone is closer to that of allopregnanolone within brain regions like the hippocampus and striatum than in the plasma. mdpi.com This suggests a higher capacity for the 3β-hydroxylation of 5α-dihydroprogesterone (5α-DHP) within the brain compared to the periphery. mdpi.com

The data indicates that in the hippocampus of vehicle-treated male Wistar rats, the median concentration of allopregnanolone is approximately 7.17 times higher than that of isopregnanolone. mdpi.com In the striatum, this ratio is slightly different, with allopregnanolone levels being roughly 5 times higher than isopregnanolone. mdpi.com This regional difference in the ratio of these two epimers may have significant functional implications, given their opposing actions at the GABA-A receptor.

Below are interactive data tables summarizing the median concentrations of isopregnanolone and related neurosteroids in the hippocampus and striatum of male Wistar rats, based on published research findings. mdpi.com

Table 1: Endogenous Neurosteroid Levels in the Hippocampus of Male Wistar Rats

| Compound | Median Concentration (nmol/kg) | Quartiles (nmol/kg) |

|---|---|---|

| Isopregnanolone | 1.84 | 1.39 / 2.05 |

| Allopregnanolone | 13.2 | 11.2 / 14.8 |

Table 2: Endogenous Neurosteroid Levels in the Striatum of Male Wistar Rats

| Compound | Median Concentration (nmol/kg) | Quartiles (nmol/kg) |

|---|---|---|

| Isopregnanolone | 1.48 | 1.15 / 1.70 |

| Allopregnanolone | 7.35 | 6.55 / 8.08 |

These quantitative data from rodent models are fundamental for building a comprehensive understanding of the neurochemical environment of the brain and the specific roles that neurosteroids like isopregnanolone play in maintaining CNS health and contributing to disease states.

Emerging Research Directions and Future Perspectives for Isopregnanolone D5

Integration of Isopregnanolone-d5 (B1163130) in Comprehensive Neurosteroidomic Profiling

The use of this compound is becoming central to the field of neurosteroidomics, which aims to comprehensively identify and quantify neurosteroids in biological samples. As a stable isotope-labeled internal standard, this compound is essential for accurate quantification in mass spectrometry-based methods. nih.govbiorxiv.org This is particularly important because neurosteroids like allopregnanolone (B1667786) and its isomers, including isopregnanolone, are structurally very similar, making their individual quantification challenging. researchgate.net

The integration of this compound allows for the development of robust and validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to simultaneously measure a panel of neurosteroids. nih.govbiorxiv.org This capability is crucial for obtaining a holistic view of the neurosteroid profile in various physiological and pathological states. For instance, studies have utilized this compound to develop methods for quantifying allopregnanolone, its isomers, and other neurosteroids in human serum and plasma. nih.govnih.gov These methods are critical for investigating age and sex-related differences in neurosteroid levels and their dysregulation in neurological and psychiatric disorders. nih.gov

Table 1: Application of this compound in Neurosteroid Profiling

| Research Area | Analytical Method | Biological Matrix | Key Findings | Reference |

| Age and sex effects on neurosteroid levels | LC-MS/MS | Human Serum | Developed a validated method to simultaneously quantify testosterone (B1683101), allopregnanolone, and its isomers, revealing age and sex-related differences. | nih.gov |

| Neurosteroid analysis in primary biliary cholangitis | LC-MS/MS | Human Plasma/Serum | Used as an internal standard for the analysis of allopregnanolone, though analysis of isopregnanolone was beyond the study's scope. | nih.gov |

| Neurosteroid quantification in various biological samples | LC-MS/MS | Not specified | This compound was used as an internal standard for the quantification of allopregnanolone, epipregnanolone, isopregnanolone, and pregnanolone. | biorxiv.org |

Exploration of Isopregnanolone's Role in Specific Neurological Research Areas

Isopregnanolone itself is an endogenous neurosteroid with biological activity. wikipedia.org It acts as a negative allosteric modulator of the GABA-A receptor, antagonizing some of the effects of allopregnanolone. wikipedia.orgscielo.br This antagonistic relationship makes the accurate measurement of both compounds, facilitated by this compound, critical in several research areas.

Research is ongoing in various neurological and psychiatric conditions where neurosteroid dysregulation is implicated. These include:

Mood Disorders: The interaction of allopregnanolone and isopregnanolone with the GABA-A receptor is particularly important in mood disorders. nih.gov

Neurodegenerative Diseases: Neurosteroid levels are altered in conditions like Alzheimer's and Parkinson's diseases. nih.gov

Epilepsy: Certain neurosteroids have shown potential in treating epilepsy. wikipedia.org

Traumatic Brain Injury: Neurosteroids are being investigated for their potential therapeutic applications in traumatic brain injury. wikipedia.org

Autism Spectrum Disorders (ASD): There is growing interest in the role of neuroactive steroids in the etiology of ASD. jneuropsychiatry.org

The use of this compound in analytical methods allows researchers to precisely measure the levels of isopregnanolone and its related neurosteroids in these conditions, providing valuable insights into their pathophysiology.

Table 2: Neurological Research Areas Involving Isopregnanolone

| Research Area | Key Role of Isopregnanolone | Potential Impact |

| Mood Disorders | Antagonist to allopregnanolone's effects on GABA-A receptors. wikipedia.orgnih.gov | Understanding the balance between excitatory and inhibitory neurosteroid signaling. |

| Neurodegenerative Diseases | Altered levels in conditions like Alzheimer's disease. nih.gov | Potential biomarker and therapeutic target. |

| Epilepsy | Modulation of neuronal excitability. wikipedia.org | Development of novel anti-seizure therapies. |

| Traumatic Brain Injury | Potential neuroprotective effects. wikipedia.org | New treatment strategies for brain injury. |

Advanced Analytical Strategies for Metabolite Identification and Quantification

The development of advanced analytical techniques is crucial for the accurate identification and quantification of neurosteroid metabolites. This compound plays a pivotal role in these strategies, particularly in mass spectrometry-based methods. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary tool for the sensitive and specific quantification of neurosteroids. nih.govnih.gov The use of a deuterated internal standard like this compound is essential to correct for matrix effects and variations in instrument response, thereby ensuring the accuracy of the results. nih.gov

Recent advancements include the use of derivatization agents to enhance the ionization efficiency of neurosteroids, which are often present in low concentrations. nih.govnih.gov For example, derivatization with reagents like 1-amino-4-methylpiperazine (B1216902) (AMP) has been shown to significantly improve the sensitivity of LC-MS/MS methods for allopregnanolone and its isomers. nih.govresearchgate.net These advanced methods, validated with this compound, allow for the detection of neurosteroids at very low concentrations (pg/mL levels). nih.gov

Furthermore, techniques like high-resolution mass spectrometry (HRMS) are being employed for the untargeted analysis of steroid metabolites, enabling the discovery of novel biomarkers. frontiersin.org

Novel Applications of this compound in Tracing Steroid Dynamics in Biological Systems

This compound can be used as a tracer to study the dynamic processes of steroid metabolism in vivo. By administering labeled precursors and tracking the appearance of labeled metabolites, researchers can investigate the rates of synthesis, conversion, and clearance of various neurosteroids.

This approach is invaluable for understanding the intricate pathways of neurosteroidogenesis and how they are altered in different physiological and pathological conditions. For example, such studies could elucidate the activity of key enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase, which are responsible for the synthesis of allopregnanolone and isopregnanolone from progesterone (B1679170). wikipedia.orgfrontiersin.org

Tracing studies can provide a dynamic picture of neurosteroid flux, offering insights that cannot be obtained from static measurements of steroid levels alone. This is particularly relevant for understanding conditions characterized by fluctuations in neurosteroid levels, such as across the menstrual cycle or during pregnancy. wikipedia.org

Translational Research Implications for Understanding Neurosteroid Dysregulation

The accurate measurement of neurosteroids, enabled by the use of this compound, has significant implications for translational research. By understanding how neurosteroid levels are dysregulated in various disorders, researchers can identify potential biomarkers for diagnosis and prognosis, as well as novel therapeutic targets.

For instance, the dysregulation of the allopregnanolone to isopregnanolone ratio could be a key factor in the pathophysiology of certain neurological and psychiatric conditions. wikipedia.orgnih.gov Neurosteroid replacement therapies are already being explored for conditions like postpartum depression, and the ability to accurately monitor neurosteroid levels is crucial for optimizing these treatments. nih.gov

Furthermore, research into the effects of ethanol (B145695) on neurosteroid levels has shown that ethanol withdrawal can lead to a dysregulation of neurosteroid synthesis. researchgate.net This highlights the potential for neurosteroid-based interventions in the management of alcohol withdrawal syndrome.

Q & A

Q. What are the critical considerations for synthesizing and purifying Isopregnanolone-d5 to ensure isotopic integrity in experimental settings?

Methodological Answer: Synthesis of deuterated compounds like this compound requires strict control of reaction conditions (e.g., solvent purity, temperature, and isotopic labeling efficiency). Post-synthesis, techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) must validate isotopic incorporation (>98% deuterium enrichment) and exclude impurities. Storage under inert atmospheres (e.g., argon) at −20°C prevents isotopic exchange or degradation .

Q. How can researchers optimize analytical methods (e.g., LC-MS/MS) for quantifying this compound in biological matrices?

Methodological Answer: Use stable isotope dilution assays (SIDA) with this compound as an internal standard. Calibration curves should span expected physiological ranges (e.g., 0.1–100 ng/mL), with validation for precision (CV <15%), accuracy (85–115%), and matrix effects. Chromatographic separation (C18 columns) and MRM transitions (e.g., m/z 321.2 → 299.1 for this compound) enhance specificity .

Q. What are the best practices for designing in vitro studies to assess this compound’s neurosteroid activity?

Methodological Answer: Use primary neuronal cultures or transfected cell lines expressing GABAA receptors. Dose-response experiments should include positive controls (e.g., allopregnanolone) and negative controls (vehicle-only). Measure electrophysiological responses (patch-clamp) or calcium influx assays, ensuring replicates (n ≥ 3) and statistical power analysis (α = 0.05, β = 0.2) .

Q. How should researchers conduct systematic literature reviews on this compound’s pharmacokinetic properties?

Methodological Answer: Follow PRISMA guidelines to search PubMed, Web of Science, and Embase using keywords (This compound, deuterated neurosteroids, pharmacokinetics). Inclusion criteria: peer-reviewed studies with in vivo/in vitro data. Exclude non-English abstracts and non-quantitative reports. Use tools like Rayyan for screening and Cochrane Risk of Bias Tool for quality assessment .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability across species be resolved?

Methodological Answer: Perform cross-species comparative studies using liver microsomes or hepatocytes from humans, rodents, and non-human primates. Quantify metabolite profiles (e.g., hydroxylation via CYP3A4) using untargeted metabolomics . Apply mixed-effects models to account for interspecies variability in enzyme expression and activity .

Q. What experimental designs address the challenge of this compound’s low bioavailability in CNS studies?

Methodological Answer: Utilize intracerebroventricular (ICV) infusion or nanoparticle-based delivery systems to bypass the blood-brain barrier. Validate brain penetration via microdialysis coupled with LC-MS. Include control groups receiving deuterium-free analogs to isolate isotopic effects .

Q. How should researchers interpret conflicting results in this compound’s allosteric modulation of GABAA receptors?

Methodological Answer: Conduct single-particle cryo-EM to resolve receptor-ligand interactions at atomic resolution. Compare binding kinetics (e.g., surface plasmon resonance ) across receptor subtypes (α1β2γ2 vs. α4β3δ). Use Bayesian meta-analysis to reconcile discrepancies in EC50 values from electrophysiology studies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, with in-process controls (e.g., real-time FTIR monitoring). Establish acceptance criteria for purity (≥99%), isotopic enrichment, and solubility. Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

Methodological Frameworks

Data Contradiction Analysis Protocol

Replicate experiments under identical conditions (n ≥ 5).

Perform sensitivity analysis to identify outlier variables (e.g., temperature fluctuations).

Apply Cohen’s d to quantify effect size differences.

Use Mantel-Haenszel tests for meta-analytical integration of disparate datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.